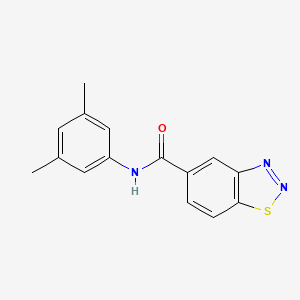
N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide” is a complex organic compound. It contains a benzothiadiazole core, which is a type of heterocyclic compound. Attached to this core is a carboxamide group (-CONH2), which is a common functional group in biochemistry and drug design due to its ability to form hydrogen bonds. The compound also has a 3,5-dimethylphenyl group, which is a type of aromatic ring with two methyl groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzothiadiazole core, the carboxamide group, and the 3,5-dimethylphenyl group. The presence of these groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiadiazole core, carboxamide group, and 3,5-dimethylphenyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique
Anticancer Activity :
- Wang et al. (2011) conducted a study on compounds including N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, which showed significant inhibition of breast cancer cell invasion, migration, and adhesion, along with induced apoptosis and blocked angiogenesis in MDA-MB-231 breast cancer cell lines (Wang et al., 2011).
Synthesis and Pharmacological Activity :
- Khelili et al. (2012) explored a series of benzothiadiazine-carboxamides, which showed strong myorelaxant activity, particularly in the uterine smooth muscle. This study provides insights into the application of benzothiadiazine derivatives in addressing muscle-related issues (Khelili et al., 2012).
Luminescence Sensing Applications :
- Shi et al. (2015) synthesized lanthanide-organic frameworks using dimethylphenyl imidazole dicarboxylate compounds, demonstrating selective sensitivity to benzaldehyde derivatives. This finding suggests potential applications in chemical sensing and fluorescence detection (Shi et al., 2015).
Antimicrobial and Antioxidant Activity :
- Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, demonstrating significant antimicrobial and antioxidant activities, indicating potential for development of new biologically active compounds (Sindhe et al., 2016).
Application in Organic Synthesis :
- Talupur et al. (2021) discussed the synthesis of a series of compounds including 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, highlighting the potential applications of these compounds in organic synthesis (Talupur et al., 2021).
Heterojunction Solar Cells :
- Chu et al. (2011) investigated polycarbazole based solar cells using compounds related to benzothiadiazole derivatives. They found that manipulating the polymer-solvent interaction can improve the photovoltaic performance of these solar cells (Chu et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-5-10(2)7-12(6-9)16-15(19)11-3-4-14-13(8-11)17-18-20-14/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKKFDIYAUUUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)SN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2627144.png)
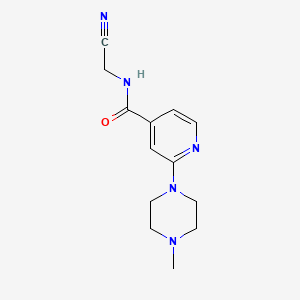
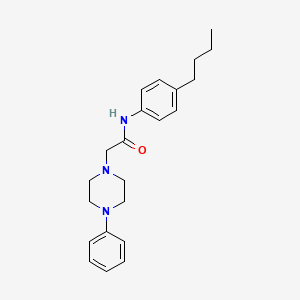
![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid](/img/structure/B2627148.png)
![N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2627151.png)

![2-Chloro-N-(3-fluoro-2-methylphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2627154.png)
![1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2627156.png)
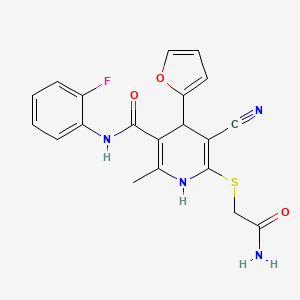
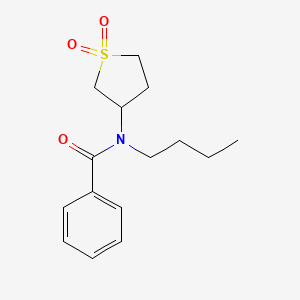
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol](/img/structure/B2627162.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2627164.png)
![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid](/img/structure/B2627165.png)
amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627167.png)